2-(3-Toluidino)nicotinic acid

Description

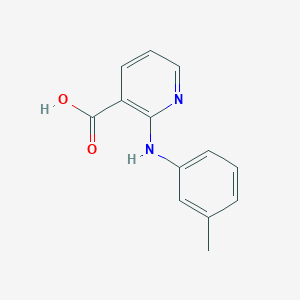

2-(3-Toluidino)nicotinic acid (CAS: 57978-46-8) is a nicotinic acid derivative where the pyridine ring at position 2 is substituted with a 3-methylanilino group (meta-toluidino). This compound belongs to a class of molecules known for their structural versatility in medicinal chemistry, particularly as nonsteroidal anti-inflammatory drugs (NSAIDs) and analgesics.

Properties

IUPAC Name |

2-(3-methylanilino)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-9-4-2-5-10(8-9)15-12-11(13(16)17)6-3-7-14-12/h2-8H,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOBBPYZHNYIMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Toluidino)nicotinic acid typically involves the reaction of nicotinic acid with 3-toluidine. One common method is the direct coupling of these two compounds in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of catalysts and solvents may also be tailored to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Toluidino)nicotinic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted nicotinic acid derivatives.

Scientific Research Applications

2-(3-Toluidino)nicotinic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its derivatives can be used in the development of new materials with specific properties.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding. It may also serve as a probe for investigating biological pathways.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Toluidino)nicotinic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns and Pharmacokinetics

The pharmacological profile of nicotinic acid derivatives is highly influenced by substituents on the anilino group. Below is a comparative analysis:

Key Observations :

- Chloro vs. Trifluoromethyl Substitution : Clonixin (chloro) exhibits rapid excretion, while niflumic acid (trifluoromethyl) shows prolonged activity due to enhanced metabolic stability .

- Positional Isomerism: The 3-toluidino isomer (meta) may exhibit distinct binding affinity compared to the 4-toluidino (para) derivative, though direct comparisons are lacking .

Anti-Inflammatory and Analgesic Effects

- Clonixin : Inhibits prostaglandin synthesis via COX-1/2 inhibition; used for postoperative pain. Metabolites like 49-OH clonixin retain partial activity .

- Niflumic Acid : Dual action as a COX inhibitor and calcium-activated chloride channel blocker; used for musculoskeletal inflammation .

- Lysine Derivatives: Analogs like lysine 2-(2-methyl-3-chloro-anilino)nicotinate demonstrate enhanced solubility and analgesic efficacy compared to acetylsalicylic acid .

Calcium Signaling Modulation

Nicotinic acid derivatives can influence intracellular calcium ([Ca²⁺]i) dynamics. For example:

Biological Activity

2-(3-Toluidino)nicotinic acid, a derivative of nicotinic acid, has garnered attention for its unique chemical structure and potential biological activities. This compound features a 3-toluidino group attached to the nicotinic acid moiety, which may influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmacology and biochemistry.

This compound is characterized by the following molecular formula: C12H12N2O2. Its structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of biologically active derivatives.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can result in the modulation of various biochemical pathways, making it a candidate for further research in therapeutic applications.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Binding : It can bind to nicotinic receptors, influencing neurotransmission and potentially affecting cognitive functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that derivatives of nicotinic acid can enhance immune responses against bacterial infections.

- Study Findings : In a comparative study involving various nicotinic acid derivatives, this compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.

- Minimum Inhibitory Concentration (MIC) : The MIC values for some derivatives were reported as low as 1.95 µg/mL against Staphylococcus epidermidis .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 1.95 | Staphylococcus epidermidis |

| Other derivatives | 7.81 | Staphylococcus aureus (MRSA) |

Cytotoxicity Studies

In addition to antimicrobial properties, cytotoxicity assessments have shown that certain derivatives of nicotinic acids, including this compound, exhibit low toxicity towards normal cell lines, suggesting their potential as safe therapeutic agents .

Case Studies

- Case Study on Antibacterial Activity : A study conducted by researchers synthesized a series of acylhydrazones from nicotinic acid derivatives and tested their antibacterial efficacy. Among these compounds, one derivative showed promising results against resistant strains of bacteria .

- Molecular Docking Studies : Molecular docking simulations have been performed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may effectively bind to nicotinic acetylcholine receptors, potentially influencing neurotransmission and offering insights into cognitive enhancement therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.